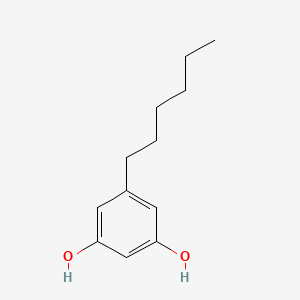

5-hexylbenzene-1,3-diol

Beschreibung

Contextualization within the Resorcinol (B1680541) Derivative Class

5-Hexylbenzene-1,3-diol is a member of the alkylresorcinols (ARs), a family of phenolic lipid compounds. wikipedia.org The core structure consists of a resorcinol head (a benzene (B151609) ring with two hydroxyl groups at positions 1 and 3) and a non-polar alkyl side chain. wikipedia.orgt3db.ca This combination makes ARs amphiphilic, possessing both hydrophilic and hydrophobic properties, which facilitates their interaction with biological membranes. rsc.orgresearchgate.net

ARs are found in nature, synthesized by various bacteria, fungi, and plants. wikipedia.orgrsc.org They are particularly abundant in the outer layers of cereal grains such as wheat, rye, and barley. wikipedia.orgresearchgate.netmdpi.com Due to their specific presence in the bran fraction of these grains, ARs and their metabolites are recognized as reliable biomarkers for quantifying the intake of whole-grain foods in nutritional and epidemiological studies. wikipedia.orgresearchgate.netnih.gov The biological activities of the AR class are diverse and often depend on the length of the alkyl chain, with studies reporting antimicrobial, antioxidant, and antiproliferative properties. rsc.orgresearchgate.netmdpi.combeilstein-journals.org

Historical Perspectives and Emerging Research Significance of this compound

The parent molecule, resorcinol, and its derivatives have a long history of use in various applications, including as antiseptics. oit.edueuropa.eu The 4-hexyl isomer, in particular, has been commercially used for decades in antiseptic lozenges and topical applications and was studied as early as 1942. wikipedia.orgwikipedia.orgdrugbank.com In contrast, the history of this compound is less documented in early literature, with efficient synthesis methods for long-chain 5-n-alkylresorcinols being a subject of more recent chemical research. beilstein-journals.org

The emerging significance of this compound lies not in a long history of direct application, but in its utility as a versatile chemical intermediate. lookchem.com Its reactive hydroxyl groups make it a valuable building block for creating more complex molecules. lookchem.com Research and patent literature indicate its potential as a starting material or precursor in several fields:

Pharmaceutical Synthesis: The compound is used as an intermediate in the synthesis of various pharmaceutical compounds. lookchem.comechemi.com

Cannabinoid Synthesis: A significant area of emerging research is the use of 5-alkylresorcinols, including the 5-hexyl analog, in the synthesis of novel cannabinoid derivatives. google.comresearchgate.netresearchgate.net These precursors can be used to generate non-classical cannabinoids with modified side chains to explore their therapeutic potential. researchgate.netresearchgate.net The synthesis of Tetrahydrocannabihexol (THCH), for instance, can utilize a hexylresorcinol (B1673233) precursor. wikipedia.org

Polymer and Materials Science: this compound is noted for its potential use in developing new polymers and advanced materials where specific properties like thermal stability or mechanical strength are desired. lookchem.com

Cosmetics and Agrochemicals: It is also identified as a potential starting material for the synthesis of specialty chemicals for the cosmetic and agrochemical industries. lookchem.com

Overview of Current Research Gaps and Future Opportunities for this compound Investigations

Despite its promise as a synthetic building block, there are significant gaps in the dedicated research of this compound itself. The most prominent gap is the lack of direct investigation into its specific biological activities. Much of its potential is inferred from studies on the broader alkylresorcinol class or its 4-hexyl isomer. mdpi.comnih.gov There is a scarcity of published comparative studies that evaluate how the positioning of the hexyl group on the resorcinol ring (position 5 versus 4) impacts key properties like antimicrobial efficacy, tyrosinase inhibition, or cytotoxicity. mdpi.com

These research gaps give rise to clear opportunities for future investigations:

Direct Biological Screening: A crucial area of opportunity is the systematic pharmacological and biological testing of pure this compound. This includes evaluating its specific antimicrobial spectrum, its potential as an antiproliferative agent against cancer cell lines, and its efficacy as a tyrosinase inhibitor for applications in hyperpigmentation. rsc.orgmdpi.comnih.gov

Comparative Isomer Studies: Future research should include head-to-head comparisons with 4-hexylresorcinol. Such studies would elucidate critical structure-activity relationships, potentially revealing advantages of the 5-hexyl isomer in potency, selectivity, or safety profile.

Exploitation in Synthetic Chemistry: The most immediate opportunity lies in its application as a chemical intermediate. Further exploration of its use in synthesizing novel, high-value molecules, particularly in the expanding field of cannabinoid analogs, could yield new therapeutic agents. google.comresearchgate.net

Material Science Applications: Targeted research could explore its incorporation into polymers to create advanced materials, leveraging its unique chemical structure for specific functional benefits. lookchem.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5465-20-3 | lookchem.comechemi.combiotechhot.com |

| Molecular Formula | C12H18O2 | lookchem.comechemi.com |

| Molecular Weight | 194.27 g/mol | lookchem.comechemi.com |

| IUPAC Name | This compound | echemi.com |

| Boiling Point | 327.8°C at 760 mmHg | lookchem.com |

| Flash Point | 154.2°C | lookchem.com |

| Density | 1.049 g/cm³ (Predicted) | lookchem.comechemi.com |

| pKa | 9.77 ± 0.11 (Predicted) | lookchem.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-hexylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-2-3-4-5-6-10-7-11(13)9-12(14)8-10/h7-9,13-14H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECRVULUEJSGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282965 | |

| Record name | 1,3-Benzenediol, 5-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-20-3 | |

| Record name | 1, 5-hexyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 5-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Abundance and Biosynthetic Pathways of 5 Hexylbenzene 1,3 Diol

Isolation from Botanical Sources

The natural occurrence of 5-hexylbenzene-1,3-diol has been confirmed in specific plant species, where it participates in specialized metabolic pathways. While alkylresorcinols as a class are found in various plant families such as Gramineae (grasses) and Anacardiaceae (cashew family), the specific hexyl derivative has been definitively identified in Cannabis sativa L. researchgate.netnih.gov

In 2020, a study focusing on a medicinal variety of Cannabis sativa (FM2) led to the identification of cannabidihexol (CBDH), a cannabinoid featuring an n-hexyl side chain. researchgate.netgoogleapis.com The biosynthetic precursor for CBDH is this compound. nih.govresearchgate.net This discovery established Cannabis sativa as a verified botanical source of this compound, where it serves as a homolog to the more common 5-pentylbenzene-1,3-diol (olivetol), the precursor to major cannabinoids like THC and CBD. google.comnih.gov

While some commercial chemical suppliers have claimed that 5-hexylresorcinol is isolated from the Gmelina arborea tree, a fast-growing deciduous tree native to Southeast Asia, this assertion is not currently substantiated by primary scientific literature. nih.gov Extensive phytochemical studies of Gmelina arborea have identified numerous other compounds, primarily lignans (B1203133) and flavonoids, but have not reported the isolation of this compound. plos.orgnih.gov

| Botanical Source | Family | Finding | Verification Status |

|---|---|---|---|

| Cannabis sativa L. (medicinal variety FM2) | Cannabaceae | Identified as the natural precursor to cannabidihexol (CBDH). researchgate.netgoogleapis.com | Scientifically Verified |

| Gmelina arborea | Lamiaceae | Reported as a source by a chemical vendor. nih.gov | Unverified in Primary Literature |

Microbial Biotransformation and Metabolite Formation of this compound

Microorganisms, particularly fungi and bacteria, are prolific producers of diverse secondary metabolites, including alkylresorcinols. Research has shown that this compound can be formed through microbial processes, and related diols can be synthesized using engineered microbes.

Fungal Biocatalysis (e.g., Exophiala spinifera Strain FM)

The black yeast Exophiala spinifera is a fungus known for its ability to thrive in extreme, toxic environments. A recent study on Exophiala spinifera strain FM, which was isolated from oil-contaminated soil, revealed its capability to produce this compound. This strain can utilize dibenzothiophene (B1670422) (DBT), a sulfur-containing aromatic hydrocarbon found in crude oil, as its sole sulfur source. During this biodesulfurization process, the fungus metabolizes DBT, leading to the formation of sulfur-free compounds. Using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), researchers demonstrated that this metabolic activity results in the production of 2-hydroxybiphenyl, which is subsequently converted into this compound. This finding highlights a unique fungal biocatalytic pathway for the synthesis of this compound, driven by the metabolism of environmental pollutants.

Metabolic Engineering Strategies for Related Diols

Metabolic engineering provides a powerful platform for producing valuable chemicals in microbial hosts like Escherichia coli. While the direct production of this compound in engineered microbes is not yet widely reported, extensive work on closely related resorcinolic compounds demonstrates its feasibility. The synthesis of these diols relies on type III polyketide synthase (PKS) enzymes, known as alkylresorcinol synthases (ARSs), which condense a fatty acyl-CoA starter unit with three molecules of malonyl-CoA. mdpi.com

The key to producing a specific alkylresorcinol is providing the corresponding acyl-CoA precursor. For this compound, the required starter is hexanoyl-CoA. Strategies for producing the closely related compound olivetolic acid (which uses the same PKS enzymes but with a pentyl side chain) in E. coli have been successfully developed. These strategies involve:

Introducing the genes for an olivetol (B132274) synthase (OLS) and an olivetolic acid cyclase (OAC) from Cannabis sativa.

Engineering the host's metabolism to increase the supply of the necessary precursors, hexanoyl-CoA and malonyl-CoA.

By applying these principles and ensuring a sufficient intracellular supply of hexanoyl-CoA, it is plausible to engineer E. coli or other microbial hosts for the targeted production of this compound.

| Organism/System | Process | Substrate(s) | Product | Key Enzymes |

|---|---|---|---|---|

| Exophiala spinifera Strain FM | Biotransformation / Biodesulfurization | Dibenzothiophene (DBT) | This compound | Endogenous metabolic pathway enzymes |

| Engineered Escherichia coli | Metabolic Engineering (for related diols) | Glucose / Fatty Acids | Olivetolic Acid / Other Alkylresorcinols | Alkylresorcinol Synthase (ARS), Olivetolic Acid Cyclase (OAC) |

Role of this compound as a Precursor in Complex Natural Product Synthesis (e.g., Cannabinoid Biosynthesis)

One of the most significant roles of this compound in nature is its function as a foundational building block in the biosynthesis of a specific class of phytocannabinoids. In Cannabis sativa, the main cannabinoid pathway begins with olivetolic acid (the C5 analog) to produce pentyl-cannabinoids like CBD and THC. However, the discovery of cannabinoids with different alkyl chain lengths revealed the existence of parallel pathways that utilize different starter molecules.

This compound is the direct precursor for the n-hexyl series of cannabinoids. nih.govgoogle.com The biosynthetic sequence is initiated by the geranylation of the this compound core. This reaction, catalyzed by a prenyltransferase enzyme, attaches a geranyl pyrophosphate (GPP) moiety to the resorcinol ring, forming cannabigerol-C6 acid (CBGA-C6). This intermediate is the hexyl homolog of CBGA, the "mother cannabinoid."

From this crucial branch point, downstream cannabinoid synthases act on CBGA-C6 to produce the final hexyl cannabinoids through oxidative cyclization. For instance:

Cannabidihexol (CBDH) is formed via the action of a CBDA synthase-like enzyme. researchgate.net

Δ⁹-Tetrahydrocannabihexol (Δ⁹-THCH) is formed via the action of a THCA synthase-like enzyme. nih.gov

This pathway demonstrates the modularity of cannabinoid biosynthesis, where the final structure is determined by the initial alkylresorcinol precursor supplied to the enzymatic machinery.

| Precursor | Intermediate | Final Product(s) | Enzyme Classes Involved |

|---|---|---|---|

| This compound + Geranyl Pyrophosphate (GPP) | Cannabigerol-C6 Acid (CBGA-C6) | Cannabidihexol (CBDH), Δ⁹-Tetrahydrocannabihexol (Δ⁹-THCH) nih.govresearchgate.net | Aromatic Prenyltransferase, Cannabinoid Synthases (e.g., CBDAS, THCAS) |

Synthetic Methodologies and Chemical Modifications of 5 Hexylbenzene 1,3 Diol

Strategic Approaches to 5-Hexylbenzene-1,3-diol Synthesis

A notable method for synthesizing this compound involves utilizing 3,5-dimethoxybenzaldehyde (B42067) as a precursor. acs.orgchemicalbook.com This strategic approach is valued for its efficiency and the accessibility of the starting material. helsinki.fi

One documented synthetic route begins with a Wittig reaction involving the ylide of (3,5-dimethoxybenzyl)triphenylphosphonium bromide and an appropriate aldehyde to introduce the hexyl chain. acs.orgcnr.it This is followed by the reduction of the resulting olefin to yield 1-hexyl-3,5-dimethoxybenzene. cnr.it The final step in this sequence is the demethylation of the methoxy (B1213986) groups to afford the diol, this compound. This is often achieved using a demethylating agent like boron tribromide (BBr3) in an anhydrous solvent such as dichloromethane (B109758) (DCM). cnr.it

An alternative pathway involves the reaction of resorcinol (B1680541) with hexanoyl chloride in the presence of a Lewis acid catalyst to form hexanoylresorcinol, which is then reduced to this compound. researchgate.net Another method describes the preparation of hexyl resorcyl ethers by reacting resorcinol with a hexylating agent, followed by a rearrangement to yield 4-n-hexylresorcinol. google.com

Table 1: Key Reactions in the Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

| Route 1 | |||

| 1. Wittig Reaction | (3,5-dimethoxybenzyl)triphenylphosphonium bromide, Pentanal | Base (e.g., n-BuLi) | 1-(3,5-dimethoxyphenyl)hex-1-ene |

| 2. Reduction | 1-(3,5-dimethoxyphenyl)hex-1-ene | H2, Pd/C | 1-hexyl-3,5-dimethoxybenzene |

| 3. Demethylation | 1-hexyl-3,5-dimethoxybenzene | BBr3, DCM | This compound |

| Route 2 | |||

| 1. Acylation | Resorcinol, Hexanoyl chloride | Lewis Acid (e.g., ZnCl2) | Hexanoylresorcinol |

| 2. Reduction | Hexanoylresorcinol | Zn(Hg), HCl (Clemmensen reduction) | This compound |

Design and Synthesis of Novel this compound Derivatives

The foundational structure of this compound serves as a scaffold for the creation of new derivatives with tailored properties. For instance, cannabidiol (B1668261) (CBD) analogs with varying alkyl chain lengths have been synthesized to investigate their allosteric modulation of the cannabinoid CB2 receptor. acs.org This involves the regioselective bromination of 5-alkyl resorcinol derivatives to produce 4,6-dibrominated products, which can then be used in further coupling reactions to avoid the formation of regioisomers. acs.org

Application of this compound as a Key Intermediate in Organic Chemistry

The reactivity of the hydroxyl groups and the aromatic ring in this compound makes it a crucial intermediate in various synthetic pathways. lookchem.com

This compound is employed as a coupling component in the synthesis of novel heterocyclic dyes. researchgate.netresearchgate.net For example, diazotized 5-amino-4-arylazo-3-methyl-1H-pyrazoles can be coupled with 4-hexylbenzene-1,3-diol to produce new heterocyclic tetraazo dyes. researchgate.netresearchgate.net The resulting dyes have been characterized for their spectral properties and potential applications. researchgate.neteurjchem.comresearchgate.netacs.orgeurjchem.com

An important application of this compound is in the development of chemosensors. An amphiphilic heterocyclic azo-receptor, (E)-4-((4,5-dimethylthiazol-2-yl)diazenyl)-6-hexylbenzene-1,3-diol (DMTHBD), has been synthesized and integrated into a mesoporous silica (B1680970) framework. rsc.orgresearchgate.net This material functions as a solid-state chromogenic sensor for the detection of ultra-trace amounts of cadmium ions in various samples. rsc.orgresearchgate.net The sensor exhibits a distinct color change from salmon pink to intense violet in the presence of Cd2+ ions, allowing for visual detection. rsc.org

The core structure of this compound is utilized in the synthesis of nucleoside analogs, which are a critical class of compounds in medicinal chemistry, particularly as antiviral and anticancer agents. mdpi.combeilstein-journals.orgchimicatechnoacta.ru The synthesis often involves the coupling of the resorcinol moiety with a modified sugar or an acyclic side chain. For example, the synthesis of cannabidiol (CBD) and its derivatives, which can be considered complex nucleoside analog precursors, can be achieved through a one-step, flow-mediated process involving resorcinol-type compounds like this compound. google.com

Development of Azo-Receptor Based Sensor Materials

Stereoselective Synthesis of this compound Analogs

Achieving specific stereochemistry is crucial for the biological activity of many complex molecules. Stereoselective synthesis of analogs of this compound has been a focus of research, particularly in the context of cannabinoid synthesis. cnr.it For instance, the stereoselective synthesis of (−)-trans-cannabidihexol ((−)-trans-CBDH) has been reported, which involves the coupling of this compound with a chiral terpenic derivative. cnr.it Methodologies for the stereoselective synthesis of related structures, such as those with syn-1,3-diol motifs, are also being developed. researchgate.net

Advanced Analytical Techniques for the Characterization and Quantification of 5 Hexylbenzene 1,3 Diol

Chromatographic Separation Methods for Purity and Mixture Analysis

Chromatographic techniques are fundamental in separating 5-hexylbenzene-1,3-diol from complex mixtures and assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.

HPLC is a versatile and widely used technique for the analysis of this compound and related compounds. google.com Reverse-phase HPLC (RP-HPLC) is a common approach for the separation of this non-polar compound. In this method, a non-polar stationary phase is used in conjunction with a polar mobile phase.

A typical RP-HPLC method for analyzing compounds similar to this compound might involve a C18 column as the stationary phase. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid such as phosphoric acid or formic acid added to improve peak shape and resolution. sielc.com For applications requiring mass spectrometric detection (LC-MS), volatile acids like formic acid are preferred over non-volatile acids like phosphoric acid. sielc.com

The selection of the mobile phase composition and gradient can be optimized to achieve efficient separation from impurities or other components in a mixture. Detection is commonly performed using a UV detector, as the benzene (B151609) ring in this compound absorbs ultraviolet light. The retention time, the time it takes for the compound to pass through the column, is a key parameter for identification under specific chromatographic conditions. Purity is often assessed by the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Analysis of Similar Compounds

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile / Water with Phosphoric or Formic Acid |

| Detection | UV Spectroscopy |

This table provides a general example of HPLC conditions and may require optimization for specific applications involving this compound.

Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile gas phase.

For the analysis of alkylresorcinols, including this compound, GC coupled with mass spectrometry (GC-MS) is a particularly effective method. researchgate.net This combination allows for both the separation of the compound and its unambiguous identification based on its mass spectrum. The choice of the GC column is critical for achieving good separation. A non-polar or medium-polarity column is typically suitable for this type of analyte.

The temperature of the injection port, the oven temperature program, and the type of detector are all important parameters that need to be optimized. A flame ionization detector (FID) is a common choice for the quantification of organic compounds, while a mass spectrometer provides detailed structural information.

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS) for Structural Identification and Quantification

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. acs.org The exact mass of this compound is 194.131 Da. echemi.com HR-MS can distinguish between compounds with the same nominal mass but different elemental formulas.

Electrospray ionization (ESI) is a soft ionization technique often used in conjunction with liquid chromatography (LC-MS) for the analysis of polar and semi-polar compounds. For less polar compounds, other ionization techniques such as atmospheric pressure chemical ionization (APCI) or electron ionization (EI) coupled with gas chromatography (GC-MS) might be employed. The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. For instance, the cleavage of the hexyl chain or fragmentation of the benzene ring can produce characteristic ions that aid in identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of the detailed molecular structure of organic compounds like this compound.

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the protons of the hexyl chain, and the hydroxyl protons.

The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons. The integration of the signals provides the relative number of protons corresponding to each signal. The splitting pattern (multiplicity) of the signals, arising from spin-spin coupling between neighboring protons, reveals information about the connectivity of the atoms.

Table 2: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.0 - 7.0 | s, d, t |

| -CH₂- (alpha to ring) | ~2.5 | t |

| -CH₂- (chain) | 1.2 - 1.6 | m |

| -CH₃ (terminal) | ~0.9 | t |

| -OH | Variable | s (broad) |

s = singlet, d = doublet, t = triplet, m = multiplet. The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

By analyzing the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, the precise structure of this compound can be confirmed.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, each chemically distinct carbon atom produces a separate resonance signal, allowing for the unambiguous assignment of all carbon atoms in the structure. libretexts.orglibretexts.org The chemical shifts are influenced by the electronic environment of each carbon atom. libretexts.org

The aromatic carbons in the benzene ring exhibit signals in the downfield region of the spectrum, typically between 100 and 160 ppm, due to the deshielding effect of the aromatic system and the attached hydroxyl groups. The carbons bearing the hydroxyl groups (C1 and C3) are the most deshielded. The carbon attached to the hexyl group (C5) and the other ring carbons (C2, C4, C6) will have distinct chemical shifts based on their positions relative to the substituents. The aliphatic carbons of the hexyl chain appear in the upfield region of the spectrum, generally between 10 and 40 ppm.

A study of this compound in a deuterated chloroform (B151607) (CDCl₃) solvent at a frequency of 15.09 MHz showed characteristic peaks at several chemical shifts. nih.gov The number of distinct signals confirms the asymmetric nature of the molecule. For instance, in 1,3-dihydroxybenzene, which has a plane of symmetry, only four unique carbon signals are expected. savemyexams.com

Table 1: Experimental ¹³C NMR Chemical Shifts for this compound nih.gov

| Chemical Shift (ppm) | Intensity |

|---|---|

| 154.01 | 564.00 |

| 130.85 | 450.00 |

| 31.79 | 601.00 |

| 29.23 | 1000.00 |

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy, FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its specific structural features.

The most prominent features in the FT-IR spectrum are the broad absorption bands in the region of 3200-3600 cm⁻¹, which are characteristic of the O-H stretching vibrations of the hydroxyl groups. The broadness of this peak indicates hydrogen bonding. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the hexyl group are observed in the 2850-2960 cm⁻¹ region.

The C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1500-1600 cm⁻¹ region. The C-O stretching and O-H bending vibrations are found in the fingerprint region, typically between 1200 and 1400 cm⁻¹. Studies have utilized Attenuated Total Reflectance (ATR) FT-IR spectroscopy to fully assign the vibrational absorptions of 4-hexylresorcinol. typeset.iod-nb.info For instance, research on a complex of erythritol (B158007) and 4-hexylresorcinol identified a new peak at 3504 cm⁻¹ in the IR spectrum, indicating an interaction between the two components. akjournals.com

In a study investigating the effect of 4-hexylresorcinol on p53 peptides, FT-IR spectroscopy was used to observe conformational changes, with characteristic amide I, II, and III bands being monitored. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy (especially for derivatives)

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems and derivatives of this compound. sigmaaldrich.comnist.gov The aromatic ring in this compound is the primary chromophore responsible for its UV absorption.

Aqueous solutions of 4-hexylresorcinol show a characteristic absorption maximum at approximately 270 nm, which corresponds to a π-π* electronic transition within the benzene ring. d-nb.inforesearchgate.net Another study determined the maximum absorption wavelength to be 281 nm in methanol. mdpi.comnih.gov The position and intensity of this absorption can be influenced by the solvent and the presence of other substances. researchgate.net For example, when 4-hexylresorcinol is loaded onto hydroxyapatite (B223615) (HA), the resulting composite powder still clearly shows the characteristic absorption of the parent compound, allowing for its quantification. d-nb.info

UV-Vis spectroscopy is also a valuable tool for studying derivatives of this compound, such as azo dyes. The introduction of an azo group (-N=N-) extends the conjugated system, shifting the absorption maximum to longer wavelengths, often into the visible region of the spectrum. psu.edu The color of these dyes is directly related to their UV-Vis absorption spectra. The effect of different solvents on the UV-Vis absorption spectra of these derivatives can provide insights into solute-solvent interactions. researchgate.net

Table 2: UV-Vis Absorption Maxima for this compound

| Solvent | λmax (nm) | Reference |

|---|---|---|

| Aqueous | ~270 | d-nb.inforesearchgate.net |

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen) in a compound. sigmaaldrich.comnist.gov For this compound, with the molecular formula C₁₂H₁₈O₂, the theoretical elemental composition can be calculated based on its molecular weight of 194.27 g/mol . nih.govnist.gov

The theoretical percentages are:

Carbon (C): (12 * 12.011 / 194.27) * 100% ≈ 74.18%

Hydrogen (H): (18 * 1.008 / 194.27) * 100% ≈ 9.34%

Oxygen (O): (2 * 15.999 / 194.27) * 100% ≈ 16.48%

Experimental results from elemental analysis of a pure sample of this compound should closely match these theoretical values, confirming the compound's empirical and molecular formula. nih.gov This technique is often used in conjunction with mass spectrometry for a comprehensive determination of the molecular formula. It has been employed to characterize novel heterocyclic tetraazo dyes derived from 4-hexylbenzene-1,3-diol. researchgate.netpsu.edu

Crystallographic Analysis of this compound Derivatives (e.g., Single Crystal X-ray Diffraction)

Single Crystal X-ray Diffraction (SCXRD) is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. carleton.educeitec.cz It provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. carleton.edu While obtaining a single crystal of this compound itself might be challenging, the technique is invaluable for studying its derivatives. akjournals.com

A notable study investigated a heteromolecular single crystal composed of 4-hexylresorcinol (4HR) and all-trans-2,5-bis(4-ethenylpyridyl)thiophene (DPVT). pnas.org The two molecules co-assemble to form a four-component aggregate held together by O-H···N hydrogen bonds. pnas.org Using SCXRD, researchers were able to monitor solid-state transformations and identify three distinct conformational polymorphs (Phase A, Phase B, and Phase I) of the 2(DPVT)·2(4HR) crystal. pnas.org The analysis revealed detailed information about the unit cell dimensions and the specific arrangement of the molecules, including slight tilts of the 4HR and DPVT molecules that disrupt the symmetry of the hydrogen-bonded aggregates in one of the phases. pnas.org

This level of detailed structural information is crucial for understanding structure-property relationships in materials derived from this compound. uhu-ciqso.es

Table 3: Mentioned Compounds

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | 4-Hexylresorcinol, Hexylresorcinol (B1673233) | C₁₂H₁₈O₂ |

| all-trans-2,5-bis(4-ethenylpyridyl)thiophene | DPVT | Not provided in context |

| Erythritol | Not provided in context | |

| (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-hexylbenzene-1,3-diol | Cannabigerohexane | C₂₂H₃₄O₂ |

| 2-hexylbenzene-1,4-diyl dibenzoate | C₂₆H₂₆O₄ | |

| 1,3-dihydroxybenzene | Resorcinol (B1680541) | C₆H₆O₂ |

| Deuterated chloroform | Chloroform-d | CDCl₃ |

| Methanol | CH₄O |

Investigation of Biological Activities and Pharmacological Mechanisms of 5 Hexylbenzene 1,3 Diol

Antimicrobial Activity Research

Alkylresorcinols are recognized for their antimicrobial properties, which are believed to contribute to the defense mechanisms of the plants that produce them. cerealsgrains.org The biological activity of these compounds is thought to be related to their ability to act as structural modifiers of biological membranes. nih.gov

The antimicrobial action of alkylresorcinols is attributed to their amphiphilic nature, which allows them to be incorporated into the cell membranes of microorganisms. nih.govznaturforsch.com This integration can disrupt the membrane's structure and function. patsnap.com Studies on the class of alkylresorcinols indicate that Gram-positive bacteria, which have an outer cell wall based on peptidoglycan, are particularly sensitive to this action. nih.gov In contrast, Gram-negative bacteria, which possess an additional outer lipid membrane, tend to be more resistant. nih.gov The antimicrobial activity of n-alkylphenols generally increases with the length of the alkyl chain; however, the presence of lipids in the microbial cell wall can interfere with this activity. nih.gov

The antifungal properties of 5-n-alkylresorcinols have been a subject of investigation. One study examined the effect of a mixture of 5-n-alkylresorcinols (with side chains of 15-23 carbons) from rye on several food-borne molds. cerealsgrains.org The findings showed that the growth of Aspergillus parasiticus and Penicillium roqueforti was reduced by the alkylresorcinol mixture at a concentration of 10 mg/ml. cerealsgrains.orgcerealsgrains.org However, at the same concentration, other tested molds were not significantly affected, suggesting that the antifungal activity is concentration-dependent and species-specific. cerealsgrains.orgcerealsgrains.org In a comparative context, the isomer 4-hexylresorcinol demonstrated strong inhibitory action against the tested molds at a concentration of 1 mg/ml. cerealsgrains.orgcerealsgrains.org

The table below summarizes the inhibitory effects of an alkylresorcinol (AR) mixture from rye on the growth of various molds.

| Mold Species | Concentration of AR from Rye | Observed Effect on Growth |

| Aspergillus parasiticus | 10 mg/ml | Reduced |

| Penicillium roqueforti | 10 mg/ml | Reduced |

| Aspergillus versicolor | 10 mg/ml | Not influenced |

| Penicillium chrysogenum | 10 mg/ml | Not influenced |

| Data derived from a study on the influence of 5-n-alkylresorcinols from rye cultivar Halo on food-borne molds. cerealsgrains.orgcerealsgrains.org |

Biofilms are complex communities of microorganisms that adhere to surfaces, and their formation is a significant factor in infection and antibiotic resistance. frontiersin.orgrsc.org Some compounds can interfere with this process. nih.govwikipedia.org Research on hexylresorcinol (B1673233) has shown that it can mediate antibacterial effects by inhibiting the formation of bacterial biofilms. drugbank.comnih.gov The proposed mechanisms for this activity include reducing the adherence of bacteria to surfaces and altering the hydrophobicity of the cell surface. drugbank.comnih.gov

The primary mechanism of action for alkylresorcinols is related to their interaction with the cell membrane. nih.govpatsnap.com As amphiphilic molecules, they can insert themselves into the lipid bilayers of cellular membranes. znaturforsch.comnih.gov Studies on long-chain 5-n-alkylresorcinols (C19-C25) from Azotobacter species demonstrated that these compounds associate with phospholipids (B1166683) to form complexes. nih.gov This association leads to significant modifications in the structure and properties of the lipid bilayer, thereby disrupting membrane integrity and cellular processes. patsnap.comnih.gov This interaction with membrane phospholipids is believed to be the basis of their biological effects. nih.gov

Anti-Biofilm Formation Mechanisms

Anti-inflammatory Mechanisms and Cellular Pathway Modulation (e.g., NF-κB Phosphorylation Inhibition)

Chronic inflammation is linked to a variety of diseases, and many natural compounds are investigated for their anti-inflammatory potential. walshmedicalmedia.com Alkylresorcinols, including the 5-n-alkylresorcinol class, have demonstrated anti-inflammatory effects. wur.nlacs.org

Research on 5-n-alkylresorcinols extracted from wheat bran has shown they can significantly inhibit the mRNA expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in activated macrophage cells. acs.orgnih.gov The molecular mechanism underlying this activity is the suppression of the nuclear factor-κB (NF-κB) and JNK/MAPK signaling pathways. acs.orgnih.gov Treatment with these alkylresorcinols was found to decrease the nuclear translocation of the NF-κB p65 subunit and reduce the phosphorylation of the inhibitor κB (IκBα) kinase and JNK. acs.orgnih.gov The NF-κB pathway is a key regulator of the inflammatory response. walshmedicalmedia.com Similarly, studies specifically on 4-hexylresorcinol have also confirmed its ability to inhibit the phosphorylation of NF-κB. drugbank.comwalshmedicalmedia.comresearchgate.netmdpi.com This inhibition of key inflammatory pathways highlights the potential of the alkylresorcinol class of compounds in modulating inflammatory responses. acs.orgnih.govmdpi.com

Antioxidant Properties and Oxidative Stress Mitigation Strategies

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, can cause damage to cellular components like lipids, proteins, and DNA. rsc.org Phenolic compounds are often potent antioxidants because they can scavenge free radicals. rsc.orgresearchgate.net

Alkylresorcinols are recognized for their antioxidant activity. wur.nlresearchgate.net In vitro studies have shown that 5-n-alkylresorcinols can protect against oxidative DNA damage. researchgate.netcaymanchem.com For instance, a series of 5-alkylresorcinol homologues (C15 to C23) were shown to reduce DNA damage induced by hydrogen peroxide in HT29 cells and inhibit the copper-mediated oxidation of human low-density lipoproteins (LDL). researchgate.net The antioxidant capacity of these compounds is largely attributed to the two hydroxyl groups on the benzene (B151609) ring, which can scavenge free radicals. researchgate.net Furthermore, research on the isomer 4-hexylresorcinol has shown it can protect human lymphocytes from oxidative DNA damage by increasing the levels of glutathione (B108866) (GSH) and modulating the activity of antioxidant enzymes like glutathione peroxidase (GPX) and glutathione reductase (GR). nih.gov The ability of alkylresorcinols to counteract lipid oxidation, particularly by inhibiting the peroxidation of fatty acids and phospholipids in liposomal membranes, has also been reported. mdpi.com

Radical Scavenging Mechanisms

The antioxidant action of compounds like 4-hexylresorcinol is partially attributed to their ability to directly neutralize harmful free radicals. Research indicates that the antioxidant mechanism of 4-hexylresorcinol involves the scavenging of peroxyl radicals and superoxide (B77818) oxygen species. This capacity to scavenge radicals helps to mitigate cellular damage caused by oxidative stress.

Enhancement of Endogenous Antioxidant Systems (e.g., Glutathione Levels)

Beyond direct radical scavenging, 4-hexylresorcinol has been shown to bolster the body's own antioxidant defenses. A key mechanism is its ability to increase levels of glutathione (GSH), a critical intracellular antioxidant. researchgate.netcm-uj.krakow.pld-nb.info By elevating glutathione levels, 4-hexylresorcinol helps protect cells from oxidative DNA damage and inhibits melanogenesis, a process linked to glutathione depletion. d-nb.infonih.gov This enhancement of the endogenous antioxidant system is a significant aspect of its protective effects. researchgate.net

Inhibition of Lipid and Protein Peroxidation

Oxidative stress can lead to the damaging oxidation of lipids and proteins, impairing cellular function. Studies have demonstrated that 4-hexylresorcinol can reduce both lipid and protein peroxidation. This inhibitory action prevents the degradation of essential cellular components and is a cornerstone of its antioxidant and neuroprotective profile. Further research has shown that related compounds can effectively prevent increases in lipid peroxidation in neuronal cells under conditions of oxytosis/ferroptosis. mdpi.com

Neuroprotective Research Against Cellular Damage (e.g., Oxytosis/Ferroptosis Inhibition)

Research into the neuroprotective effects of alkylresorcinols has identified them as potent inhibitors of oxytosis/ferroptosis, a form of regulated cell death driven by oxidative stress that is implicated in neurodegenerative diseases like Alzheimer's. chemicalbook.comnih.gov A fragment-based drug discovery approach screened various alkylphenols to identify key structures for neuroprotection. chemicalbook.com

In these studies, diphenols with longer, linear alkyl chains demonstrated incrementally increased neuroprotective activity. chemicalbook.comresearchgate.net Specifically, 4-hexylbenzene-1,3-diol (4-hexylresorcinol) was found to have good to excellent neuroprotective activity at concentrations of 10–50 μM. mdpi.comchemicalbook.comresearchgate.net While 5-hexylbenzene-1,3-diol was not explicitly tested, related 5-alkyl-1,3-benzenediols showed that activity increased with chain length, with 5-pentyl-1,3-benzenediol (olivetol) also showing good to excellent neuroprotection. chemicalbook.comresearchgate.net This suggests a strong potential for this compound to be a potent neuroprotective agent against this form of cellular damage.

| Compound | Alkyl Chain Position | Alkyl Chain Length | Observed Neuroprotective Activity (10–50 μM) | Reference |

|---|---|---|---|---|

| 5-propylbenzene-1,3-diol | 5 | C3 | Marginal Improvement | chemicalbook.comresearchgate.net |

| 4-butylbenzene-1,3-diol | 4 | C4 | Good to Excellent | chemicalbook.comresearchgate.net |

| 5-pentyl-1,3-benzenediol (Olivetol) | 5 | C5 | Good to Excellent | chemicalbook.comresearchgate.net |

| 4-hexylbenzene-1,3-diol | 4 | C6 | Good to Excellent | mdpi.comchemicalbook.comresearchgate.net |

Enzymatic Inhibition Studies in Neurodegenerative Diseases (e.g., Butyrylcholinesterase Inhibition for Alzheimer's Disease)

The inhibition of cholinesterase enzymes, particularly butyrylcholinesterase (BChE), is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine. researchgate.net While direct studies on this compound are lacking, research into its structural class is promising. A study focused on benzene-1,3-diol (resorcinol) derivatives as BChE inhibitors found that these compounds demonstrated a greater binding affinity for BChE compared to acetylcholinesterase (AChE). dntb.gov.ua This suggests that the resorcinol (B1680541) scaffold, which this compound possesses, is a viable starting point for developing novel BChE inhibitors. dntb.gov.ua The lipophilic alkyl chain of the 5-hexyl isomer could further influence this interaction, highlighting a potential area for future research into its role in managing neurodegenerative diseases.

Exploration of Anti-cancer Therapeutic Potential (based on related hexylresorcinols)

The anti-cancer properties of 4-hexylresorcinol (4-HR) have been investigated across various cancer types. Chemical analogs of resorcinol have shown anti-cancer effects in animal models of colon, lung, and pancreatic tumors. researchgate.net 4-HR, specifically, has been shown to induce apoptosis (programmed cell death) in squamous cell carcinoma cells and has synergistic effects with chemotherapy drugs like cisplatin. researchgate.net Its mechanisms of action include the inhibition of the NF-κB pathway and histone deacetylase (HDAC). researchgate.netdntb.gov.ua

To overcome issues with poor bioavailability, 4-HR has been encapsulated into solid lipid nanoparticles (SLNs), which significantly enhanced its anti-cancer effects against several cell lines. dntb.gov.uadntb.gov.ua The cytotoxicity of 4-HR-loaded SLNs was evaluated against HeLa (cervical cancer), A549 (lung cancer), and CT-26 (colon carcinoma) cells, showing a marked improvement in efficacy compared to the pure compound. dntb.gov.ua

| Cell Line | Cancer Type | Formulation | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| HeLa | Cervical Cancer | Pure 4-HR | 158.4 | dntb.gov.ua |

| HeLa | Cervical Cancer | F8 SLN | 27.8 | dntb.gov.ua |

| A549 | Lung Cancer | Pure 4-HR | 138.5 | dntb.gov.ua |

| A549 | Lung Cancer | F8 SLN | 34.6 | dntb.gov.ua |

| CT-26 | Colon Carcinoma | Pure 4-HR | 128.9 | dntb.gov.ua |

| CT-26 | Colon Carcinoma | F8 SLN | 20.1 | dntb.gov.ua |

Dermatological Biological Effects (e.g., Tyrosinase/Peroxidase Inhibition, E-cadherin Stimulation)

In dermatology and cosmetics, 4-hexylresorcinol is recognized for its skin-lightening and anti-aging effects. cm-uj.krakow.pl These properties stem from its ability to inhibit key enzymes involved in pigmentation and to stimulate proteins that maintain skin structure. researchgate.net Research has shown that 4-hexylresorcinol exerts a strong inhibitory effect on both tyrosinase and peroxidase enzymes. cm-uj.krakow.pld-nb.info Tyrosinase is a crucial enzyme in the production of melanin, so its inhibition leads to a reduction in hyperpigmentation. cm-uj.krakow.pl

Furthermore, 4-hexylresorcinol has a stimulatory effect on glutathione and E-cadherin synthesis. researchgate.netcm-uj.krakow.plnih.gov Increased glutathione contributes to the inhibition of melanogenesis, while E-cadherin is a protein vital for skin cell adhesion and maintaining the integrity of the epidermal barrier. researchgate.netd-nb.info

Local Anesthetic Properties and Mechanism of Action (e.g., Sodium Channel Blocking)

The compound this compound, commonly known as hexylresorcinol, exhibits notable local anesthetic properties. drugbank.comnih.govwikipedia.org This activity is primarily attributed to its ability to block voltage-gated sodium channels in nerve cells. drugbank.commedicinenet.comnih.gov By inhibiting these channels, this compound interferes with the initiation and conduction of nerve impulses that transmit pain signals, resulting in a localized numbing effect. drugbank.commedicinenet.com

Detailed electrophysiological studies have elucidated the specific mechanism by which this compound exerts its anesthetic effect. Research has demonstrated that the compound reversibly blocks the whole-cell sodium inward currents in neuronal cells. nih.govrjppd.org This blockade is both concentration- and voltage-dependent. google.com

A key in-vitro study investigated the effects of this compound on voltage-gated neuronal sodium channels (Na(V)1.2) expressed in Human Embryonic Kidney (HEK) 293 cells. nih.govrjppd.org The findings from this research provided specific metrics for the compound's blocking potency. nih.gov The half-maximum blocking concentration (EC₅₀), which represents the concentration required to block 50% of the sodium current, was determined for this compound and compared with other compounds. nih.gov

The local anesthetic action of this compound is characterized by a state-dependent blockade of sodium channels. nih.govchemeurope.com This means the compound binds with different affinities to the different conformational states of the channel (resting, open, and inactivated). The block induced by this compound is more pronounced at depolarized membrane potentials and is use-dependent, meaning its blocking effect increases with the frequency of nerve stimulation. nih.gov This indicates that this compound binds more tightly to the inactivated conformation of the sodium channel. nih.gov The estimated affinity for the inactivated state is significantly higher than for the resting state, a characteristic it shares with established local anesthetics like lidocaine. nih.govgoogle.com

The potency of this compound as a sodium channel blocker has been shown to be considerably greater than that of lidocaine. nih.govrjppd.org Studies have reported it to be 10 to 20 times more potent in blocking sodium inward currents. nih.govrjppd.org

The following table summarizes the in-vitro blocking potency of this compound on Na(V)1.2 channels from a comparative study.

| Compound | EC₅₀ at -150 mV (Resting State) | Estimated Inactivated State Affinity (ECI₅₀) |

| This compound | 23.1 µM | 1.88 µM |

| Amylmetacresol | 53.6 µM | 35 µM |

| 2,4-Dichlorobenzyl alcohol | 661.6 µM | Not Reported |

| Data sourced from Buchholz et al. (2007) nih.gov |

Clinical research further supports the local anesthetic efficacy of this compound. A randomized, double-blind, placebo-controlled study evaluated the analgesic effect of a single lozenge containing the compound in patients with acute sore throat. ualberta.canih.gov The study demonstrated that the hexylresorcinol lozenge was superior to placebo in providing relief from throat soreness and difficulty swallowing. ualberta.canih.gov The onset of a numbing sensation was reported to begin within 5 minutes after administration, with the greatest effect observed at 10 minutes. nih.gov

Structure Activity Relationship Sar and Mechanistic Elucidation of 5 Hexylbenzene 1,3 Diol and Its Analogs

Impact of Alkyl Chain Modifications on Biological Efficacy

The biological efficacy of 5-alkylresorcinols is significantly influenced by the nature of their alkyl side chain. Research into a homologous series of these compounds reveals that the length of the alkyl chain is a critical determinant of their inhibitory potency against various enzymes and biological targets.

Studies on tyrosinase inhibition, for example, demonstrate a clear trend where potency increases with the growing length of the alkyl chain. researchgate.net This relationship suggests that hydrophobic interactions between the alkyl chain and the enzyme's active site play a crucial role in binding and inhibition. A significant leap in activity is often observed when the alkyl spacer exceeds a certain length, for instance, a propyl (C3) spacer, indicating a more optimal fit within the enzyme's binding pocket. researchgate.net However, this trend is not infinite; excessively long chains can lead to poor water solubility, which may slightly diminish the compound's inhibitory activity. researchgate.net For instance, a C14 analog of an alkyl resorcinol (B1680541) showed slightly weaker tyrosinase inhibition compared to a C10 analog, a phenomenon attributed to its reduced solubility. researchgate.net

In contrast to enzyme inhibition, some biological activities, such as antioxidant properties measured by certain assays, appear to be less dependent on the alkyl chain length. nih.gov Slight differences in chemiluminescence (CL) inhibition among various alkylresorcinol homologues suggest the chain length has no major impact on their antioxidant capabilities in this context. nih.gov

For other biological functions, such as antimicrobial activity, the chain length is again a key factor. The activity of n-alkylphenols generally increases with a longer alkyl chain. nih.gov This amphipathic nature, with a hydrophilic resorcinol head and a hydrophobic alkyl tail, allows these molecules to interact with and modify biological membranes, which is a likely mechanism for their biological activity. nih.govmdpi.com

Table 1: Effect of Alkyl Chain Length on Tyrosinase Inhibitory Activity of 5-Alkylresorcinols This table is illustrative, based on general findings that inhibitory concentration decreases as chain length increases to an optimal point.

| Compound Series | Alkyl Chain Length | Representative IC50 (µM) researchgate.net |

| 5-Alkylresorcinols | Ethyl (C2) | 1.58 |

| Propyl (C3) | ~1.0 (Estimated) | |

| Decyl (C10) | 0.53 | |

| Tetradecyl (C14) | 0.81 |

Comparative Structure-Activity Studies with Isomeric Resorcinol Derivatives (e.g., 4-Hexylresorcinol)

The isomeric position of the alkyl substituent on the resorcinol ring is a critical factor determining the biological profile of hexylresorcinol (B1673233) derivatives. Comparative studies between 5-hexylresorcinol and its more commercially common isomer, 4-hexylresorcinol, reveal significant differences in their activities and mechanisms.

4-Hexylresorcinol is a well-documented, potent competitive inhibitor of tyrosinase, with reported IC50 values in the sub-micromolar range against mushroom tyrosinase. nih.gov It is widely considered safe for cosmetic use. nih.gov While direct comparative data on the tyrosinase inhibitory activity of 5-hexylresorcinol is less common in readily available literature, studies on related alkylresorcinols suggest that the substitution pattern is key. For instance, the antimicrobial activity of alkylresorcinols was found to be greater when the hydroxyl groups were not sterically hindered by a large alkyl group, as shown in a comparison between 4-hexylresorcinol and 2-ethyl-5-methylresorcinol. plos.org This suggests that the accessibility of the phenolic hydroxyl groups is vital for interaction with biological targets.

The position of the alkyl chain also affects the physicochemical properties of the molecule, such as its redox potential. A study investigating the redox interactions between different alkylresorcinols and iron(III) found significant differences in the reduction rates between 4-n-hexylresorcinol and 5-methylresorcinol, establishing the following series of reduction rates: 4-n-HR > 5-MR. psu.edu This highlights that the substitution position influences the electronic properties of the resorcinol ring and its ability to participate in oxidation-reduction reactions. psu.edu

Furthermore, in studies of other enzyme systems like human acetylcholinesterase (hAChE), 4-hexylresorcinol was identified as the most effective inhibitor among a series of resorcinol derivatives, with an IC50 value of 2.74 µM. dergipark.org.tr This was significantly more potent than resorcinol itself (IC50 = 363.16 µM), demonstrating the profound impact of the hexyl group at the 4-position. dergipark.org.tr

Table 2: Comparative Inhibitory Activity of Resorcinol Derivatives on Human Acetylcholinesterase (hAChE)

| Compound | Substitution | IC50 (µM) dergipark.org.tr |

| Resorcinol | - | 363.16 |

| 4-Hexylresorcinol | 4-Hexyl | 2.74 |

| Tacrine (Standard) | - | 0.013 |

Molecular Docking and Computational Modeling of Ligand-Receptor Interactions

Molecular docking and computational modeling provide invaluable insights into the binding modes of 5-hexylbenzene-1,3-diol and its analogs at the atomic level. These in silico techniques help to elucidate the specific interactions between the ligand and the amino acid residues within the active site of a target protein, thereby explaining the observed biological activities.

For tyrosinase, a common target for resorcinol derivatives, docking studies reveal that the resorcinol moiety is crucial for binding. peerj.com These models show that ligands like 4-hexylresorcinol can fit into the enzyme's active site, which contains a binuclear copper center. mdpi.com The binding is typically stabilized by a network of hydrogen bonds formed between the phenolic hydroxyl groups of the resorcinol ring and key residues in the active site, such as histidine. peerj.com Furthermore, the hydrophobic alkyl chain engages in van der Waals and hydrophobic interactions with non-polar residues in a specific pocket of the enzyme. acs.org This dual interaction—polar interactions from the resorcinol head and hydrophobic interactions from the alkyl tail—anchors the inhibitor firmly in the active site, preventing the substrate from binding and being oxidized. researchgate.net

Similar findings have been reported for other enzyme targets. A molecular docking study of resorcinol derivatives as inhibitors of human acetylcholinesterase (hAChE) found a strong correlation between the predicted free energy of binding and the experimentally determined IC50 values. dergipark.org.tr For the most potent compound, 4-hexylresorcinol, the model predicted a binding energy of -6.16 kcal/mol. dergipark.org.tr Such computational approaches are powerful tools for rational drug design, allowing for the virtual screening of large compound libraries and the optimization of lead compounds based on their predicted binding affinity and interaction patterns. researchgate.netresearchgate.net

Table 3: Predicted Binding Energies of Resorcinol Derivatives with Human Acetylcholinesterase (hAChE)

| Compound | Estimated Free Energy of Binding (kcal/mol) dergipark.org.tr | Estimated Inhibition Constant (Ki) (µM) dergipark.org.tr |

| Resorcinol | -4.96 | 231.63 |

| 4-Hexylresorcinol | -6.16 | 30.33 |

| Tacrine (Standard) | -7.49 | 3.26 |

Identification of Key Pharmacophores for Optimized Biological Responses

A pharmacophore is an abstract representation of the molecular features essential for a specific biological activity. unina.it For the resorcinol class of compounds, including this compound, a clear pharmacophore has been identified that is responsible for their potent biological effects, particularly as enzyme inhibitors.

The fundamental pharmacophoric element is the resorcinol (1,3-dihydroxybenzene) ring itself. nih.govnih.gov This structural motif, with its two hydroxyl groups in a meta-relationship, is critical for interaction with the active sites of enzymes like tyrosinase. nih.gov The hydroxyl groups typically act as key hydrogen bond donors and/or acceptors, forming crucial connections with amino acid residues in the enzyme's binding pocket. unina.it The aromatic ring can also participate in π-π stacking or hydrophobic interactions.

The second key feature of the pharmacophore for this class of compounds is the alkyl chain. The primary role of this hydrophobic tail is to provide additional binding affinity through interactions with hydrophobic pockets within the target protein. acs.org The length and, to a lesser extent, the saturation of this chain can be modulated to optimize potency. nih.gov Structure-activity relationship studies consistently show that increasing the hydrophobicity by elongating the alkyl chain enhances inhibitory potency up to an optimal length. acs.orgbibliotekanauki.pl

Therefore, the essential pharmacophore for a potent resorcinol-based inhibitor can be summarized as:

A 1,3-dihydroxybenzene ring: Provides the core scaffold and key hydrogen bonding features.

A hydrophobic alkyl chain: Occupies a hydrophobic pocket to enhance binding affinity. The optimal length is target-dependent but is crucial for high efficacy.

This two-feature model—a polar, hydrogen-bonding head and a non-polar, hydrophobic tail—is the guiding principle for designing novel and more active molecules based on the this compound template. unina.it

Future Research Directions and Translational Perspectives for 5 Hexylbenzene 1,3 Diol

Discovery of Novel Therapeutic Targets and Applications

Future investigations into 5-hexylbenzene-1,3-diol are poised to uncover a range of new therapeutic uses. The compound is already recognized as a versatile intermediate in the synthesis of various pharmaceutical compounds, leveraging its unique structure as a building block for new drugs. lookchem.com Its established antimicrobial and antifungal properties, attributed to the disruption of bacterial cell membranes, position it as a candidate for the development of novel antibiotics. lookchem.comjubilantingrevia.com

Beyond its antimicrobial efficacy, this compound serves as a key structural moiety in more complex molecules with significant biological activity. For instance, it forms the core of cannabidihexol (CBDH), a homolog of cannabidiol (B1668261) that has demonstrated antinociceptive (pain-relieving) activity in murine models. researchgate.net This finding suggests a promising future for this compound derivatives in pain management. researchgate.net Furthermore, its role in the regulation of mammalian keratinous tissues and its use as a skin-lightening agent open up applications in dermatology and cosmetics. jubilantingrevia.comcymitquimica.com Research into its derivatives' interactions with the cannabinoid system, particularly the CB2 receptor, indicates that the this compound scaffold could be foundational for developing new modulators for therapeutic targets. acs.org

| Potential Application Area | Basis for Future Research | Supporting Evidence |

| Antimicrobial Agents | Known efficacy against bacteria and fungi. lookchem.comjubilantingrevia.com | Used in anti-dandruff shampoos, anti-bacterial creams, and female hygiene products. jubilantingrevia.com |

| Pain Management | The derivative CBDH shows antinociceptive effects in mice. researchgate.net | Structural similarity to cannabinoids with known analgesic properties. researchgate.netacs.org |

| Dermatology | Regulates keratinous tissue and has skin-lightening properties. jubilantingrevia.comcymitquimica.com | Used in cosmetic and skin conditioning formulations. lookchem.comjubilantingrevia.com |

| Pharmaceutical Synthesis | Serves as a versatile chemical building block. lookchem.com | Used as a starting material for various organic compounds and potential drug candidates. lookchem.comgoogle.com |

Development of Advanced Formulations and Delivery Systems for Targeted Efficacy

The translation of this compound into effective therapeutic products will heavily rely on the development of advanced formulations. Its current use in topical applications like creams, lotions, shampoos, and serums demonstrates its compatibility with various delivery vehicles, including transparent formulations. jubilantingrevia.com However, to expand its therapeutic utility, particularly for systemic applications, overcoming its presumed low water solubility is critical.

Future research should focus on novel drug delivery systems to enhance bioavailability and target specific tissues. Potential avenues include:

Emulsion-based systems: Oil-in-water (O/W) and water-in-oil (W/O) emulsions could improve the delivery of this lipophilic compound. jubilantingrevia.com

Polymeric Resins: Modified alkylresorcinol resins could provide controlled-release formulations. google.com

Advanced Sprays: Oromucosal sprays, similar to those used for cannabinoid delivery, could offer an alternative route of administration with rapid onset. acs.org

Nanoparticle and Liposomal Systems: Encapsulating this compound in nanoparticles or liposomes could improve its solubility, stability, and ability to reach target sites within the body.

Investigation of Synergistic Effects in Combination Therapies

A significant area of future research is the potential for this compound to act synergistically with other therapeutic agents. This could lead to combination therapies that are more effective and have fewer side effects than current treatments.

Initial evidence for this is seen in the personal care sector, where this compound is a component of synergistic compositions for treating dandruff. jubilantingrevia.com It has been shown to potentiate the activity of antifungal agents like climbazole (B1669176) and piroctone (B1210729) olamine, allowing for a reduction in the required concentration of these primary actives. jubilantingrevia.com This suggests a mechanism of potentiation that could be explored in other therapeutic contexts. jubilantingrevia.com

Furthermore, research on structurally related compounds that modulate the cannabinoid CB1 receptor has shown synergistic pain-relieving effects when combined with inhibitors of enzymes like fatty acid amide hydrolase (FAAH). acs.org This opens the possibility that this compound or its derivatives could be used in combination with other analgesics or modulators of the endocannabinoid system to create more potent pain therapies. acs.org

| Combination Therapy Example | Mechanism of Synergy | Potential Therapeutic Benefit |

| With Antifungal Agents (Climbazole, Piroctone Olamine) | Potentiation of antimicrobial effect. jubilantingrevia.com | Reduced concentration of active antifungal, lowering potential toxicity. jubilantingrevia.com |

| With Endocannabinoid System Modulators | Potential for allosteric modulation of cannabinoid receptors. acs.org | Enhanced analgesic effects for chronic or neuropathic pain. acs.org |

Elucidation of Previously Undescribed Biological Pathways and Effects

While some mechanisms of action for this compound are known, particularly its membrane-disrupting antimicrobial effects, many of its biological pathways remain to be fully elucidated. lookchem.com Future research is needed to map the specific molecular interactions that govern its effects.

A key area of investigation stems from the detailed study of its derivatives, which act as allosteric modulators of G-protein coupled receptors (GPCRs) such as the cannabinoid receptor CB2. acs.org These derivatives can function as negative or positive allosteric modulators, influencing signaling pathways like cAMP and ERK1/2 phosphorylation. acs.org It is plausible that this compound itself could interact with these or other receptors at allosteric sites. The length of the alkyl chain has been shown to be a determining factor in the nature of this modulation, a characteristic that warrants further investigation. acs.org

Additionally, the observation that it helps regulate mammalian keratinous tissue points to an undescribed biological pathway in skin biology that could be harnessed for dermatological treatments. jubilantingrevia.com

Optimization of Sustainable and Scalable Production Methodologies

For this compound to be commercially viable for pharmaceutical or other large-scale applications, efficient, scalable, and sustainable production methods are essential. Current synthetic routes often involve multiple steps, providing a basis for optimization. acs.org

A significant advancement is the development of one-step, continuous flow systems for producing derivatives of this compound. google.com These flow-mediated processes offer improved yield, material throughput, and product purity compared to traditional batch-mediated protocols and are readily scalable to kilogram-level production. google.com

Further research into "green chemistry" approaches is also a promising direction. The use of sodium sulfite (B76179) in an aqueous medium for certain reaction steps is one such example. acs.org Another forward-looking strategy is the exploration of biotechnological production. The successful biosynthesis of complex cannabinoids in engineered yeast from simple sugars suggests that a similar bio-based route could be developed for this compound, offering a highly sustainable and scalable manufacturing platform. google.com

| Production Method | Key Advantages | Research Focus |

| Continuous Flow Synthesis | Improved yield, scalability, purity. google.com | Optimization of catalysts and reaction conditions. google.com |

| Green Chemistry Approaches | Reduced environmental impact, use of safer reagents. acs.org | Replacing harsh chemicals with eco-friendly alternatives. acs.org |

| Biosynthesis (e.g., in yeast) | Sustainable feedstock, potentially lower cost at scale. google.com | Metabolic engineering and pathway optimization. google.com |

Advancement of Pre-clinical and Clinical Research Prospects

The existing data provides a strong foundation for advancing this compound and its derivatives through the pre-clinical and clinical research pipeline. In the dermatological field, clinical studies have already demonstrated its efficacy in reducing dandruff and improving scalp health, supporting further, more rigorous trials for specific skin conditions. jubilantingrevia.com

The pre-clinical antinociceptive activity of its derivative, CBDH, in mice is a compelling finding that justifies more extensive pre-clinical investigation into its analgesic and anti-inflammatory potential. researchgate.net This could involve testing in various models of pain, such as neuropathic or inflammatory pain, to define its therapeutic profile. researchgate.netacs.org The precedent set by other cannabinoid-like molecules that have entered clinical trials for numerous indications further bolsters the prospects for compounds derived from the this compound scaffold. acs.org The commercial availability of the compound from suppliers who support drug development and clinical trials indicates an industrial interest in pursuing these research avenues. acebiosciences.in

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.